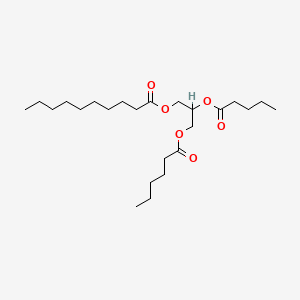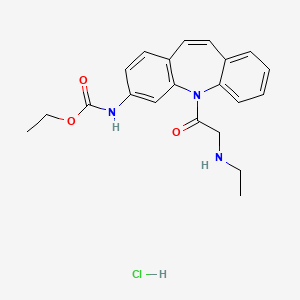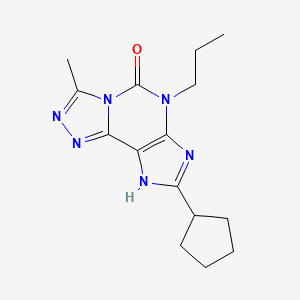![molecular formula C31H43N3O12 B12784084 (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline CAS No. 81402-51-9](/img/structure/B12784084.png)
(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a quinoline core with a piperazine ring, further modified by cyclopropylmethyl and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine compound under basic conditions.
Cyclopropylmethyl and Methyl Group Addition: The final modifications involve the alkylation of the piperazine nitrogen with cyclopropylmethyl chloride and methyl iodide, respectively, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the piperazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, especially at the piperazine ring, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of quinoline and piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological or infectious diseases. Its structure suggests it could interact with various biological receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic.
Uniqueness
What sets (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline apart is its combination of a quinoline core with a highly substituted piperazine ring. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
81402-51-9 |
|---|---|
Fórmula molecular |
C31H43N3O12 |
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline |
InChI |
InChI=1S/C19H31N3.3C4H4O4/c1-15-13-22(12-11-21(15)14-16-7-8-16)19-9-10-20(2)18-6-4-3-5-17(18)19;3*5-3(6)1-2-4(7)8/h3-6,15-19H,7-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
Clave InChI |
NPYIEABPBHPRSC-LDFLFNBESA-N |
SMILES isomérico |
CC1N(CCN(C1)C2C3C(N(CC2)C)C=CC=C3)CC4CC4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1CN(CCN1CC2CC2)C3CCN(C4C3C=CC=C4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


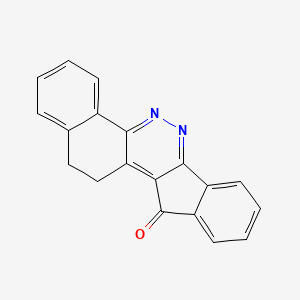
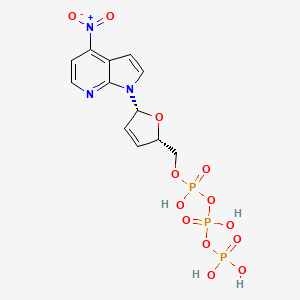
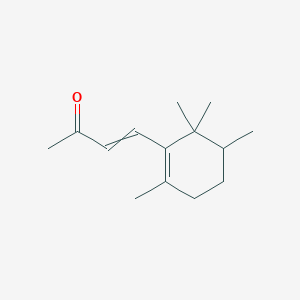


![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
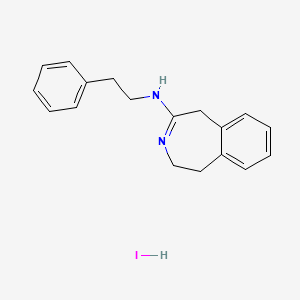

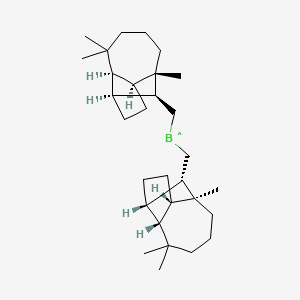
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
